

Application Notes and Protocols for the Fabrication of AlGaInP Quantum Well Lasers

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Compound of Interest

Compound Name: Aluminum;gallium

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This document provides detailed application notes and protocols for the fabrication of Aluminum Gallium Indium Phosphide (AlGaInP) quantum well lasers. The following sections outline the necessary materials, equipment, and step-by-step procedures for key fabrication processes, from epitaxial growth to device characterization.

Introduction

AlGaInP semiconductor lasers are crucial components in a wide range of applications, including high-density optical storage, low-cost data transmission, and medical therapies, due to their emission in the visible red spectral range.[1] The fabrication of high-performance AlGaInP quantum well lasers is a complex multi-step process requiring precise control over material growth and device processing. This document serves as a comprehensive guide for fabricating these devices, with a focus on ridge waveguide structures.

Epitaxial Layer Structure and Growth

The foundation of the laser diode is the epitaxial structure, typically grown on a Gallium Arsenide (GaAs) substrate using Metal-Organic Chemical Vapor Deposition (MOCVD). The use of an off-angle GaAs substrate is often preferred to avoid the formation of ordered structures in the GaInP and AlGaInP materials during MOCVD growth, which can negatively impact laser performance.[2]

A typical AlGaInP quantum well laser structure consists of the following layers grown sequentially on an n-type GaAs substrate:

Layer Number	Material	Thickness	Doping	Purpose
1	n-GaAs	~0.2 - 1 μm	n-type (Si or Se)	Substrate/Buffer Layer
2	n-(Al _x Ga _{1-x}) _{0.5} In _{0.5} P	~1 μm	n-type (Si or Se)	n-cladding layer
3	(Al _y Ga _{1-y}) _{0.5} In _{0.5} P	~80 nm	Undoped	Waveguide Layer
4	Ga _z In _{1-z} P	~6 nm	Undoped	Quantum Well (Active Region)
5	(Al _y Ga _{1-y}) _{0.5} In _{0.5} P	~80 nm	Undoped	Waveguide Layer
6	p-(Al _x Ga _{1-x}) _{0.5} In _{0.5} P	~1 μm	p-type (Zn or Mg)	p-cladding layer
7	p-GaInP	~80 nm	p-type (Zn)	Etch-stop/Contact Layer
8	p+-GaAs	~0.2 μm	Heavily p-doped (C)	Contact Layer

Table 1: Example Epitaxial Structures for AlGaInP Quantum Well Lasers

Parameter	Reference[1]	Reference[3]	Reference[4]
Substrate	n-GaAs	(100) GaAs	n-GaAs
n-cladding Layer	1 μm Se-doped (Al _{0.66} Ga _{0.37}) _{0.5} In _{0.5} P	1.0- μm -thick (Al _{0.4} Ga _{0.6}) _{0.5} In _{0.5} P	2000 nm Al _{0.7} GaInP
Waveguide Layer	80 nm (Al _{0.33} Ga _{0.67}) _{0.5} In _{0.5} P	0.4- μm -thick GaInP	120 nm Al _{0.53} GaInP
Active Region	Three 6 nm compressively strained Ga _{0.41} In _{0.59} P quantum wells	Not specified	7 nm Ga _{0.2} In _{0.8} P Quantum Well
p-cladding Layer	1 μm Zn-doped (Al _{0.66} Ga _{0.37}) _{0.5} In _{0.5} P	1.0- μm -thick (Al _{0.4} Ga _{0.6}) _{0.5} In _{0.5} P	1800 nm Al _{0.7} GaInP
Contact Layer	200 nm p-GaAs	Not specified	150 nm GaAs

Protocol 1: MOCVD Growth of AlGaInP Laser Structure

This protocol outlines the general procedure for the epitaxial growth of an AlGaInP quantum well laser structure using a low-pressure MOCVD system.

1. Substrate Preparation:

- Start with a single-side polished n-type GaAs substrate with a specific off-cut angle.
- Degrease the substrate using a standard solvent cleaning procedure (e.g., acetone, methanol, isopropanol).
- Perform a native oxide removal step using a suitable etchant (e.g., HCl or NH₄OH solution).
- Rinse with deionized water and dry with nitrogen gas.

2. MOCVD Growth:

- Load the prepared substrate into the MOCVD reactor.

- Heat the substrate to the desired growth temperature, typically in the range of 650°C.[3]
- Introduce the precursor gases into the reactor. Common precursors include:
- Group III sources: Trimethylgallium (TMGa), Trimethylindium (TMIn), Trimethylaluminum (TMAI).[3]
- Group V sources: Arsine (AsH₃) and Phosphine (PH₃).[3]
- Dopants: Silane (SiH₄) or Disilane (Si₂H₆) for n-type doping, and Diethylzinc (DEZn) or Bis(cyclopentadienyl)magnesium (Cp₂Mg) for p-type doping.[3]
- Grow the epitaxial layers sequentially according to the desired structure, controlling the thickness and composition of each layer by adjusting the precursor flow rates and growth time.
- The growth pressure is typically maintained at around 50 mbar.[3]
- After the growth is complete, cool down the reactor under a protective atmosphere.

Ridge Waveguide Fabrication

The ridge waveguide structure is essential for lateral optical and carrier confinement. This is typically achieved through photolithography followed by an etching process.

Protocol 2: Photolithography for Ridge Definition

1. Surface Preparation:

- Clean the wafer surface to ensure good photoresist adhesion.
- Apply an adhesion promoter, such as hexamethyldisilazane (HMDS).

2. Photoresist Coating:

- Spin-coat a layer of positive photoresist (e.g., AZ5214) onto the wafer. The spinning speed and time will determine the resist thickness.
- Perform a soft bake to remove the solvent from the photoresist.

3. Exposure:

- Use a mask aligner to expose the photoresist with UV light through a photomask that defines the ridge stripes.

4. Development:

- Immerse the wafer in a developer solution to remove the exposed photoresist, revealing the desired ridge pattern.
- Rinse with deionized water and dry with nitrogen.

5. Hard Bake:

- Perform a hard bake (post-exposure bake) to improve the resist's resistance to the subsequent etching process.[\[1\]](#)

Protocol 3: Ridge Etching

The ridge can be formed using either dry etching, wet etching, or a combination of both.

3.1. Dry Etching:

- Method: Reactive Ion Etching (RIE) or Inductively Coupled Plasma (ICP) etching are commonly used.
- Gases: A mixture of gases such as $\text{CH}_4/\text{H}_2/\text{Ar}$ or $\text{Ar}/\text{CCl}_2\text{F}_2$ can be employed.[\[1\]](#)[\[5\]](#)
- Procedure:
 - Place the patterned wafer in the etching chamber.
 - Introduce the etching gases and apply RF power to generate plasma.
 - The energetic ions in the plasma physically and chemically etch the semiconductor material not protected by the photoresist.
 - The etch depth needs to be carefully controlled to stop just above the active region.

3.2. Wet Chemical Etching:

- Advantages: Wet etching can produce smooth sidewalls and is a "defect-free" process, which is beneficial for device performance.[\[6\]](#)[\[7\]](#)
- Etchants: The choice of etchant depends on the material to be etched. For AlGaInP systems, various acid-based solutions are used.

- Procedure:
 - Immerse the patterned wafer in the etchant solution.
 - The etching process is typically anisotropic, and the etch profile can be influenced by the crystal orientation.
 - The etching needs to be stopped at the desired depth, which can be controlled by the etching time and temperature.

3.3. Combined Dry and Wet Etching:

- A combination of dry and wet etching can be used to achieve well-defined, steep sidewalls from the dry etch, followed by a wet etch to remove any plasma-induced damage.[\[1\]](#)

Dielectric Deposition and Contact Opening

A dielectric layer is deposited for electrical insulation and passivation of the etched surfaces.

Protocol 4: Dielectric Deposition and P-Contact Opening

1. Dielectric Deposition:

- Deposit a layer of a dielectric material such as Silicon Nitride (SiN_x) or Silicon Dioxide (SiO_2) over the entire wafer using Plasma-Enhanced Chemical Vapor Deposition (PECVD).

2. P-Contact Opening:

- Use photolithography to pattern an opening in the photoresist on top of the ridge.
- Use an etching process (either dry or wet) to remove the dielectric material in the patterned area, exposing the p+-GaAs contact layer.

Metallization

Ohmic contacts are crucial for efficient current injection into the laser diode.

Protocol 5: P-type and N-type Ohmic Contact Formation

1. P-type Metallization:

- Deposit a sequence of metal layers onto the exposed p+-GaAs contact layer. A common metallization scheme is Ti/Pt/Au.[8]
- The deposition is typically done using electron-beam evaporation or sputtering.
- Perform a lift-off process by dissolving the photoresist, leaving the metal only in the desired contact area.

2. Wafer Thinning:

- To facilitate cleaving and reduce the device's thermal resistance, the GaAs substrate is thinned from the backside using mechanical lapping and polishing.

3. N-type Metallization:

- Deposit metal layers on the thinned n-GaAs substrate to form the n-type contact. A common metallization scheme for n-GaAs is AuGe/Ni/Au.[9]

4. Annealing:

- Perform a rapid thermal annealing (RTA) step to form low-resistance ohmic contacts. The annealing temperature and time need to be optimized for the specific metal system and semiconductor.

Device Cleaving and Mounting

Individual laser diodes are separated from the wafer by cleaving, which also forms the mirror facets.

Protocol 6: Bar Cleaving and Die Bonding

1. Scribing and Cleaving:

- Scribe the wafer along the desired cleavage planes.
- Apply pressure to cleave the wafer into bars of lasers. The cleaved facets act as the mirrors of the laser cavity.

2. Facet Coating (Optional):

- The reflectivity of the mirror facets can be modified by depositing dielectric coatings. This is often done to have a high-reflectivity coating on the back facet and a lower reflectivity

coating on the front facet for higher output power.

3. Die Bonding:

- Separate the individual laser chips from the bars.
- Bond the individual laser chips onto a heat sink (e.g., copper or C-mount) using a suitable solder like Indium.[10]

4. Wire Bonding:

- Use a wire bonder to connect a gold wire from the p-contact of the laser chip to the isolated pad on the heat sink.

Device Performance Characteristics

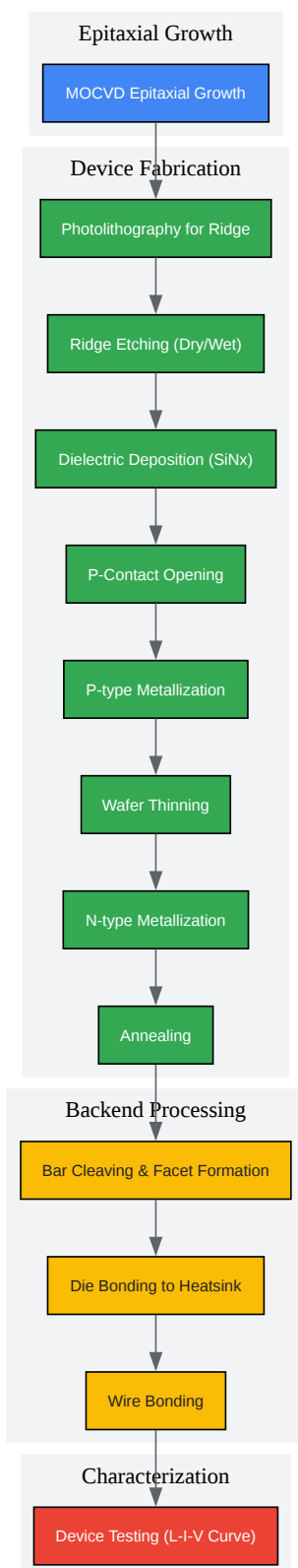
After fabrication, the laser diodes are tested to evaluate their performance.

Table 2: Reported Performance of Fabricated AlGaInP Quantum Well Lasers

Parameter	Reference[11]	Reference[5]	Reference[1]	Reference[12]
Wavelength	808 nm	Visible	670 nm	Visible
Stripe Width	100 μm	Not specified	2 μm	3.5 μm
Cavity Length	1000 μm	Not specified	200 μm	625 μm
Threshold Current	190 mA	25.4 mA	10.4 mA	20 mA
Slope Efficiency	1.31 W/A	Not specified	0.65 W/A per facet	0.25 W/A per facet
Maximum Output Power	> 7 W	Not specified	23 mW per facet	Not specified
Wall-Plug Efficiency	63%	Not specified	Not specified	Not specified

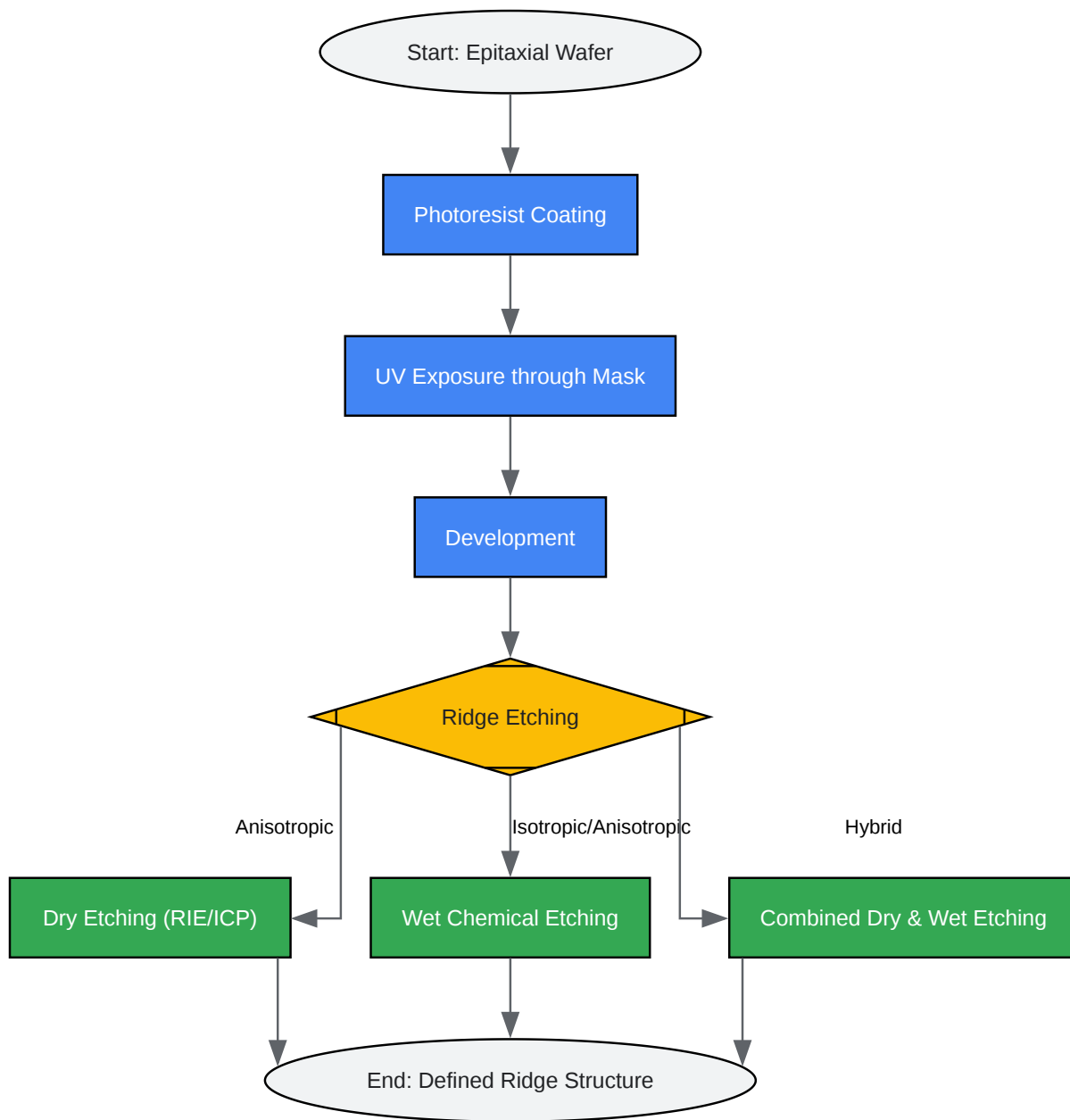
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the fabrication workflow.



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Caption: Overall fabrication workflow for AlGaInP quantum well lasers.



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Caption: Detailed workflow for ridge waveguide fabrication.

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References

- 1. digital-library.theiet.org [digital-library.theiet.org]
- 2. powerwaywafer.com [powerwaywafer.com]
- 3. researching.cn [researching.cn]
- 4. Research on quantum well intermixing of 680 nm AlGaInP/GaInP semiconductor lasers induced by composited Si-Si₃N₄ dielectric layer [jos.ac.cn]
- 5. GaInP/AlGaInP metal clad ridge waveguide visible laser diodes with CH₄/H₂/Ar reactive ion etched mesa stripes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. compoundsemiconductor.net [compoundsemiconductor.net]
- 7. Defect-free AlGaInP native red micro-LEDs by wet chemical etching [semiconductor-today.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]
- 10. Laser diode fabrication | PPTX [slideshare.net]
- 11. MOCVD growth of AlGaInP/GaInP quantum well laser diode with asymmetric cladding structure for high power applications [opg.optica.org]
- 12. pubs.aip.org [pubs.aip.org]
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